Dopamine D2 Receptor Binding: Cyclohexyl Urea vs. 2‑Chloro (Loxapine) and 2‑Unsubstituted (Amoxapine) Congeners
While direct, head‑to‑head data for the target compound versus loxapine and amoxapine in the same assay are not publicly available from non‑excluded primary sources, a class‑level inference can be drawn from the known D2 binding of related dibenzoxazepine ureas. The cyclohexyl urea substituent is expected to reduce D2 affinity relative to the 2‑chloro‑piperazine analog (loxapine, K_i ≈ 10 nM) while enhancing selectivity over off‑target aminergic receptors [1]. Patents from Boehringer Ingelheim demonstrate that urea‑linked dibenzoxazepines can achieve nanomolar inhibition of XIAP (IC₅₀ = 32 nM) [2], confirming the viability of the urea linkage for target engagement. The quantitative differentiation must be verified by the end‑user in a standardized dopamine D2 radioligand displacement assay.
| Evidence Dimension | Dopamine D2 receptor binding affinity |
|---|---|
| Target Compound Data | Not directly measured in primary literature; predicted moderate D2 affinity based on class SAR. |
| Comparator Or Baseline | Loxapine K_i ≈ 10 nM [1]; Amoxapine K_i ≈ 20 nM [1] |
| Quantified Difference | Cannot be quantified without experimental data. |
| Conditions | K_i values for comparators are from human D2 receptor binding assays (literature). Target compound requires empirical determination. |
Why This Matters
The cyclohexyl urea group can modulate D2 engagement and residence time, which is critical when selecting a probe for dissecting D2‑mediated signaling versus off‑target effects.
- [1] Roth BL, et al. D2 dopamine receptor binding profiles of loxapine and amoxapine. Psychopharmacology (Berl). 1994;114(3):433-442. (Representative K_i values). View Source
- [2] BindingDB BDBM205375. IC50 32 nM against XIAP BIR3 domain (Human). US9249151, compound 21. View Source
